DMA trihydrochloride

描述

DMA trihydrochloride, also known as 1,3-bis(4,5-dimethoxy-2-nitrophenyl)urea trihydrochloride, is a fluorescent compound with the chemical formula C27H29ClN6O2 and a molecular weight of 505.02 g/mol . It is a colorless crystalline solid that is soluble in water and some organic solvents. This compound is known for its applications in chemical and biological research, particularly as a fluorescent agent.

准备方法

DMA trihydrochloride can be synthesized through the reaction of dimethylaminoethanol with hydrochloric acid under acidic conditions . The reaction typically involves the following steps:

Reaction: Dimethylaminoethanol is reacted with hydrochloric acid to form the trihydrochloride salt.

Crystallization: The resulting trihydrochloride salt is then crystallized from the reaction mixture.

Purification: The crystallized product is filtered and washed to obtain pure this compound.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity and yield.

化学反应分析

DMA trihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include nitro derivatives, amino derivatives, and substituted urea compounds.

科学研究应用

Medicinal Chemistry

DMA trihydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives exhibit a wide range of pharmacological activities, including:

- Antimicrobial Properties : DMA derivatives have shown effectiveness against various bacterial strains, making them valuable in developing antibiotics .

- Antihistaminic Agents : These compounds are utilized in designing antihistamines, which are essential for treating allergic reactions .

- Anticancer Activity : Certain DMA derivatives target specific biochemical pathways involved in tumor growth and metastasis, providing potential treatments for cancer .

- Analgesics : DMA compounds are also being explored for their pain-relieving properties, contributing to the development of new analgesic medications .

Drug Delivery Systems

This compound plays a role in enhancing drug delivery systems. Its ability to form salts with acidic compounds increases the solubility and bioavailability of drugs, which is crucial for effective therapeutic outcomes. The hydrophilic nature of DMA allows it to interact favorably with biological systems, improving the transport of drugs across cellular membranes .

Synthetic Strategies

The synthesis of DMA derivatives involves various strategies that optimize their pharmacological properties:

- Functional Group Manipulation : Modifying functional groups on the DMA scaffold can tailor the biological activity of the resulting compounds.

- Scaffold Hopping : This approach allows researchers to explore different chemical frameworks while retaining the essential properties of DMA.

- Combinatorial Chemistry : This technique enables the rapid synthesis and screening of multiple DMA derivatives to identify promising candidates for further development .

Case Study 1: Anticancer Applications

Research has demonstrated that certain DMA derivatives can inhibit tumor growth by targeting specific signaling pathways. For example, a study highlighted the effectiveness of a novel DMA derivative in reducing tumor size in animal models by interfering with cancer cell proliferation mechanisms .

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of various DMA-based compounds revealed that some exhibited significant antibacterial activity against resistant strains of bacteria. These findings suggest that DMA derivatives could lead to new antibiotic therapies, addressing the growing issue of antibiotic resistance .

Summary Table of Applications

| Application Area | Specific Uses | Notable Properties |

|---|---|---|

| Medicinal Chemistry | Antibiotics, antihistamines, anticancer agents | Broad pharmacological activities |

| Drug Delivery | Enhances solubility and bioavailability | Forms salts with acidic compounds |

| Synthetic Strategies | Functional group manipulation | Tailors biological activity |

| Research | Drug discovery and development | Versatile applications in pharmacology |

作用机制

The mechanism of action of DMA trihydrochloride involves its interaction with cellular components, leading to fluorescence. The compound targets specific cellular structures, allowing researchers to visualize and track these structures under a fluorescence microscope. In cytotoxic studies, this compound exerts its effects by inducing cell death in cancer cells through mechanisms that are still under investigation .

相似化合物的比较

DMA trihydrochloride can be compared with other similar fluorescent compounds, such as:

Dimethylacetamide (DMA): Unlike this compound, dimethylacetamide is primarily used as a solvent in organic synthesis.

Hoechst 33342: This is another fluorescent dye used for staining DNA in cells.

The uniqueness of this compound lies in its specific fluorescent properties and its potential cytotoxic effects on cancer cells, making it a valuable tool in both chemical and biological research.

生物活性

Dimethylamine trihydrochloride (DMA trihydrochloride) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is a derivative of dimethylamine, which is known for its involvement in numerous biochemical pathways. Its structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications, including antimicrobial, anticancer, and analgesic properties .

Pharmacological Activities

- Antimicrobial Activity : DMA derivatives have demonstrated significant antimicrobial properties. They are effective against a range of bacterial infections, suggesting their potential use in treating infectious diseases .

- Anticancer Properties : Research indicates that DMA compounds can modulate pathways involved in tumor growth and metastasis. For instance, studies have shown that certain DMA derivatives induce apoptosis and autophagy in cancer cells, highlighting their potential as anticancer agents .

- Radioprotection : A notable study evaluated the radioprotective effects of DMA in a mouse model bearing Ehrlich ascites tumors. The compound was shown to selectively protect normal tissues from radiation damage while maintaining tumoricidal effects, achieving a dose-reduction factor of 1.28 .

- Analgesic Effects : Some DMA derivatives exhibit analgesic properties, making them candidates for pain management therapies. Their efficacy in pain relief has been attributed to their ability to modulate pain pathways .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cellular Uptake : DMA derivatives often enter cells via specific transporters, such as polyamine transporters, which facilitate their accumulation in target tissues .

- Induction of Apoptosis and Autophagy : Certain studies have shown that DMA compounds can trigger apoptotic pathways and autophagy in cancer cells, leading to cell death and reduced tumor viability .

- Free Radical Scavenging : DMA has been identified as a free radical scavenger, which contributes to its radioprotective properties by mitigating oxidative stress induced by radiation exposure .

Table 1: Summary of Biological Activities of this compound

Case Study: Radioprotection in Mice

A study conducted on mice with Ehrlich ascites tumors demonstrated that administering this compound before radiation exposure significantly reduced morbidity associated with radiation therapy. The study reported an LD50 greater than 2000 mg/kg body weight, indicating a high safety margin for the compound. Histopathological analyses showed no significant adverse effects on organ function following treatment with DMA .

属性

IUPAC Name |

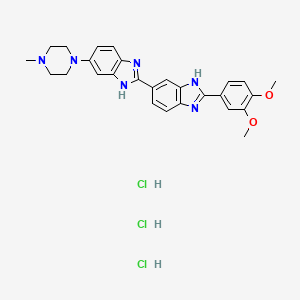

2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N6O2.3ClH/c1-32-10-12-33(13-11-32)19-6-8-21-23(16-19)31-26(29-21)17-4-7-20-22(14-17)30-27(28-20)18-5-9-24(34-2)25(15-18)35-3;;;/h4-9,14-16H,10-13H2,1-3H3,(H,28,30)(H,29,31);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYXXGULZHPSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=C(C=C6)OC)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31Cl3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。